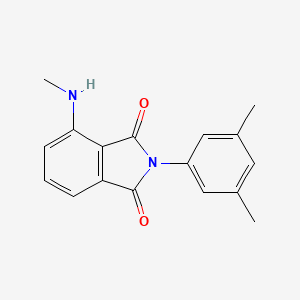
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and substituted anilines. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Amination reactions: Introducing the methylamino group through nucleophilic substitution.
Purification steps: Utilizing techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Large-scale reactors: For controlled temperature and pressure conditions.
Automated purification systems: To streamline the isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce amines or alcohols.
Substitution: Results in various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Phthalimide derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindole derivatives.
Eigenschaften
CAS-Nummer |
651733-72-1 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)-4-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-11(2)9-12(8-10)19-16(20)13-5-4-6-14(18-3)15(13)17(19)21/h4-9,18H,1-3H3 |
InChI-Schlüssel |
RWJBFHYCNILDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
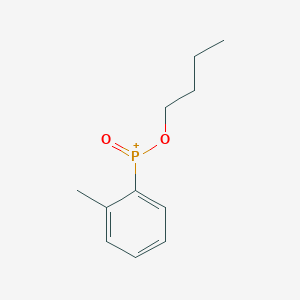
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
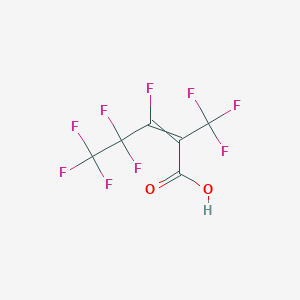
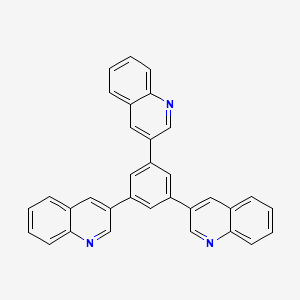

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

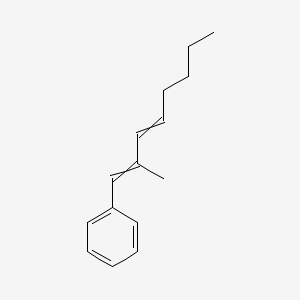
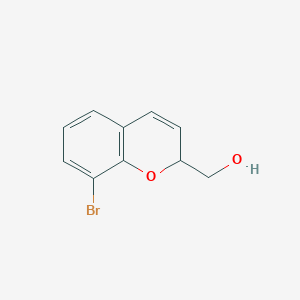
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
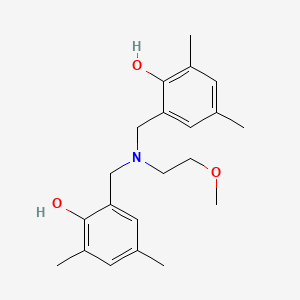
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
